N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an oxazolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine derivative through a ring-closing metathesis reaction. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The oxazolidine ring is formed through a cyclization reaction involving an appropriate amine and aldehyde. Finally, the pyridine moiety is introduced via a coupling reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, such as the nitro-Grela catalyst for ring-closing metathesis, and the development of scalable reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the oxazolidine ring can produce primary or secondary amines .
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes it a potential candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. The oxazolidine and pyridine moieties can further enhance binding affinity and specificity through additional interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar biological activities but lacking the additional functional groups.
Oxazolidinones: Compounds with similar ring structures but different substituents, often used as antibiotics.
Pyridine Derivatives: Compounds with similar aromatic rings but different functional groups, used in various applications.
Uniqueness
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its combination of a benzodioxine ring, an oxazolidine ring, and a pyridine moiety. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVJLWXJQMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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